LY2795050 is a novel compound primarily recognized as a selective antagonist of the kappa-opioid receptor (KOR). This compound has garnered attention in the field of neuroimaging, particularly for its potential applications in positron emission tomography (PET) as a radioligand. The primary objective of developing LY2795050 was to create a tool for in vivo imaging of KORs, which are implicated in various neurological and psychiatric disorders.
LY2795050 was synthesized for research purposes and has been evaluated through various studies to determine its efficacy and safety as a PET tracer. The compound is derived from a series of chemical modifications aimed at enhancing its binding affinity and selectivity for KORs.
LY2795050 falls under the classification of pharmacological agents known as opioid receptor antagonists, specifically targeting the kappa subtype. Its development is significant in the context of understanding opioid receptor dynamics and their roles in pain modulation, mood regulation, and addiction.
The synthesis of LY2795050 involves several sophisticated radiochemical techniques, particularly for its radiolabeled version, [11C]LY2795050. The synthesis typically employs palladium-mediated radiocyanation or copper-mediated methods to introduce carbon-11 into the molecular structure.
The molecular structure of LY2795050 features a complex arrangement that allows it to selectively bind to kappa-opioid receptors. While specific structural diagrams are not included here, the compound's design integrates functional groups conducive to receptor interaction.
LY2795050 undergoes various chemical reactions as part of its synthesis and functionality. The primary reaction involves the formation of the carbon-nitrogen bond during the radiolabeling process.
The mechanism by which LY2795050 exerts its effects involves competitive antagonism at kappa-opioid receptors. By binding to these receptors without activating them, LY2795050 inhibits their function, which can modulate pain perception and affect mood states.
Research indicates that LY2795050 effectively blocks KORs in vivo, allowing for detailed imaging studies that can assess receptor occupancy and distribution in human subjects .
LY2795050 has significant applications in scientific research:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 841-76-9
CAS No.: 18252-46-5
CAS No.: 20937-86-4